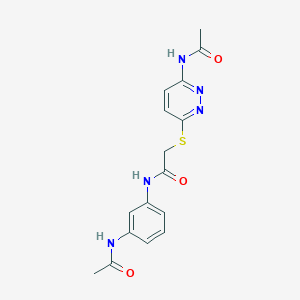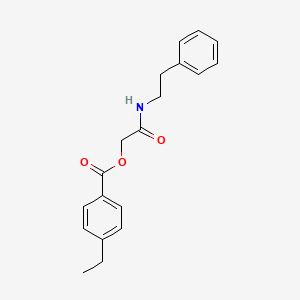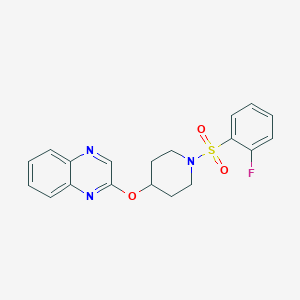![molecular formula C10H12F3N B2549807 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248175-35-9](/img/structure/B2549807.png)
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, also known as TFMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFMPA is a chiral amine that contains a trifluoromethyl group, making it a valuable tool for studying the interactions between molecules and biological systems. In
作用机制
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine acts as a competitive antagonist at GABA(A) and glycine receptors, binding to the same site as the endogenous ligands. By binding to these receptors, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine inhibits the binding of the endogenous ligands, resulting in a decrease in receptor activation. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has also been shown to act as a partial agonist at nicotinic acetylcholine receptors, binding to a different site than the endogenous ligand and producing a submaximal response.
Biochemical and Physiological Effects:
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of GABA(A) receptor function, the regulation of sleep and anxiety, and the modulation of synaptic transmission. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders and insomnia.
实验室实验的优点和局限性
One of the main advantages of using (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in lab experiments is its high potency and specificity for GABA(A) and glycine receptors, allowing for precise modulation of receptor function. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has high water solubility, making it easy to prepare and use in experiments. However, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has a relatively short half-life, making it difficult to use in long-term studies. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to have off-target effects at high concentrations, highlighting the importance of using appropriate controls in experiments.
未来方向
There are several future directions for research involving (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, including the development of more potent and selective ligands for GABA(A) and glycine receptors, the investigation of the role of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in the regulation of synaptic plasticity, and the exploration of the potential therapeutic applications of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in the treatment of anxiety disorders and insomnia. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine on receptor function and synaptic transmission.
Conclusion:
In conclusion, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a valuable tool for studying the interactions between ligands and receptors, as well as the effects of allosteric modulators on receptor function. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has a variety of biochemical and physiological effects and has potential therapeutic applications in the treatment of anxiety disorders and insomnia. While (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has several advantages for use in lab experiments, appropriate controls and careful consideration of its limitations are necessary for accurate interpretation of results. Future research involving (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has the potential to provide valuable insights into the mechanisms underlying receptor function and the development of novel therapeutics.
合成方法
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can be synthesized using various methods, including the reductive amination of 2-(trifluoromethyl)benzaldehyde with (R)-2-aminopropanol or the reductive amination of (R)-2-acetamidopropanal with 2-(trifluoromethyl)benzylamine. Both methods have been proven to be effective in producing high yields of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine with high enantiomeric purity.
科学研究应用
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been widely used in scientific research as a ligand for various receptors, including GABA(A) receptors, glycine receptors, and nicotinic acetylcholine receptors. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has also been used as a tool for studying the interactions between ligands and receptors, as well as the effects of allosteric modulators on receptor function. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been used in studies investigating the role of GABA(A) receptors in the regulation of sleep and anxiety.
属性
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZANLJRMZXRU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

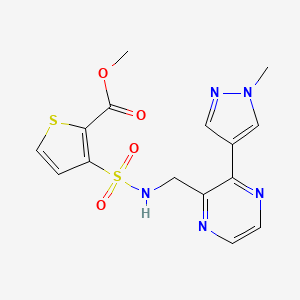
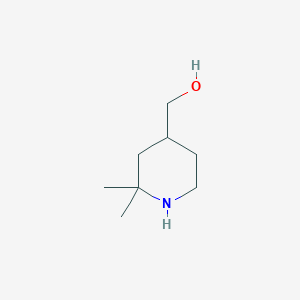
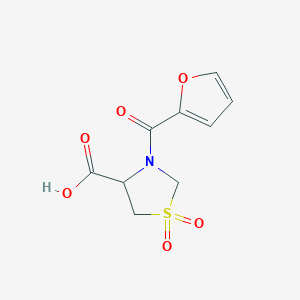
![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
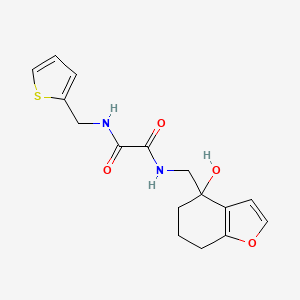
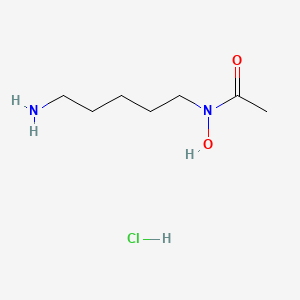
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
